molecular formula C15H16N4O2S B5055366 methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate

methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate

Cat. No.: B5055366
M. Wt: 316.4 g/mol
InChI Key: DIJXUJCKKAJGHP-UHFFFAOYSA-N
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Description

Methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate is a triazinoindole derivative characterized by a sulfur-linked acetamide ester and a propyl substituent at the 5-position of the triazinoindole core.

Properties

IUPAC Name

methyl 2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-3-8-19-11-7-5-4-6-10(11)13-14(19)16-15(18-17-13)22-9-12(20)21-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJXUJCKKAJGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate involves its interaction with molecular targets such as iron ions. This compound acts as an iron chelator, binding to ferrous ions and disrupting cellular iron homeostasis. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the mitochondrial pathway, where the compound induces mitochondrial dysfunction and activates apoptotic signaling cascades .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The 5-position of the triazinoindole core significantly influences physicochemical and biological properties:

Compound Name 5-Position Substituent Key Properties/Activities Reference
Methyl 2-({5-propyl-5H-triazinoindol-3-yl}sulfanyl)acetate Propyl Enhanced lipophilicity (predicted logD ~4.2); ester group may act as a prodrug Target
2-((5-Methyl-5H-triazinoindol-3-yl)sulfanyl)-N-(4-pyridinyl)acetamide (NV5) Methyl Inhibits alkylquinolone biosynthesis in P. aeruginosa; moderate selectivity [5]
2-((5-Ethyl-5H-triazinoindol-3-yl)sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide Ethyl Molecular weight: 371.44; antimicrobial activity (Gram-negative bacteria) [17]
2-((5-Benzyl-5H-triazinoindol-3-yl)sulfanyl)-N-(4-methylpyridin-2-yl)acetamide Benzyl Molecular weight: 427.55; higher steric bulk may reduce solubility [11]

Key Insights :

  • Propyl vs. However, longer alkyl chains (e.g., benzyl) may reduce solubility and metabolic stability .
  • Ester vs. Amide : The methyl ester in the target compound is more lipophilic than amide derivatives (e.g., NV5), which may enhance passive diffusion but require hydrolysis for activation .
Functional Group Modifications

Sulfanyl Acetate vs. Thioether Derivatives :

  • Methyl Ester (Target) : Predicted logSw (water solubility) ≈ -4.09; logD ≈ 4.25 .
  • Amide Derivatives (e.g., N-(4-phenoxyphenyl)-2-((5-methyl-triazinoindol-3-yl)sulfanyl)acetamide): Higher polarity (logD ~3.8); improved solubility but reduced cellular uptake .
  • Carboxylic Acid Derivatives (e.g., cemtirestat): logD ~2.5; lower lipophilicity limits bioavailability unless formulated as prodrugs .

Key Insights :

  • The target compound’s ester group may confer prodrug-like properties, similar to ethyl ester derivatives in , which are hydrolyzed in vivo to active acids .
  • Brominated analogs (e.g., compound 25 in ) show superior potency but face solubility challenges, highlighting a trade-off between activity and physicochemical properties .

Biological Activity

Methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H25N5O3S
  • Molecular Weight : 415.51 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a triazinoindole core linked to a methyl acetate group, which may influence its pharmacological properties. The presence of sulfur in the structure is also noteworthy, as it can affect the compound's reactivity and interactions with biological targets.

Mechanisms of Biological Activity

Research on related compounds has indicated that triazino[5,6-b]indoles exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various pathogens. For instance, derivatives of triazinoindoles have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis, with some exhibiting significant inhibitory concentrations (IC50 values) ranging from 1.35 to 2.18 μM .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as carbonic anhydrases (CAs), which are crucial in various physiological processes. Studies have demonstrated that triazinoindole derivatives can serve as potent CA inhibitors, potentially leading to applications in treating conditions like glaucoma and edema .

Antitubercular Activity

A study focused on the synthesis of substituted triazino[5,6-b]indole derivatives revealed that certain modifications led to enhanced anti-tubercular activity. One compound from this series exhibited an IC90 value of 40.32 μM against Mycobacterium tuberculosis . This suggests that similar modifications could be explored for this compound to enhance its efficacy.

Cytotoxicity Studies

In evaluating the safety profile of related compounds, cytotoxicity tests on human embryonic kidney (HEK-293) cells indicated that many derivatives were non-toxic at therapeutic concentrations . This is a crucial factor when considering the development of new therapeutics based on this scaffold.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against Mycobacterium tuberculosis
Enzyme InhibitionPotential inhibitor of carbonic anhydrases
CytotoxicityNon-toxic to HEK-293 cells at therapeutic doses

Future Directions

The ongoing research into this compound should focus on:

  • Structure-Activity Relationship (SAR) Studies : Further exploration of how variations in the chemical structure affect biological activity.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects on microbial pathogens and human cells.
  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models to establish a foundation for clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for methyl 2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate?

  • Methodology : Begin with a triazinoindole core and introduce the propyl group via alkylation. The sulfanylacetate moiety can be added through nucleophilic substitution under controlled pH and temperature. Optimize reaction conditions (e.g., solvent polarity, catalyst selection, and reflux duration) to improve yield. For example, anhydrous ethanol at 80°C with a 1.2:1 molar ratio of reactants enhances purity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the compound .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Pair with 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >95% purity. Differential scanning calorimetry (DSC) can detect polymorphic forms .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

  • Methodology : Determine solubility in DMSO, ethanol, and aqueous buffers using UV-Vis spectroscopy. Measure logP values via shake-flask method or computational tools like ACD/Labs. Thermogravimetric analysis (TGA) evaluates thermal stability, while X-ray crystallography resolves crystal packing and intermolecular interactions .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action in anticancer or antimicrobial assays?

  • Methodology : Conduct target-based assays (e.g., kinase inhibition or topoisomerase activity). Use molecular docking (AutoDock Vina) to predict binding to DNA or enzymes like cytochrome P450. Validate with gene expression profiling (RNA-seq) in treated cancer cell lines (e.g., MCF-7 or HepG2) to identify dysregulated pathways .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Methodology : Standardize assay conditions (e.g., cell culture media, incubation time). Compare IC50_{50} values in 2D vs. 3D cell models or primary vs. immortalized cells. Use meta-analysis to assess variability due to metabolic differences (e.g., liver microsomal stability assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing the propyl group with ethyl or benzyl). Test antimicrobial activity against Gram-positive/negative bacteria (MIC assays) or anticancer potency via MTT assays. Correlate substituent hydrophobicity (logP) with membrane permeability .

Q. What methodologies assess its environmental fate and ecotoxicological risks?

  • Methodology : Perform hydrolysis studies (pH 5–9) to identify degradation products. Use HPLC-MS/MS to track environmental persistence in soil/water matrices. Evaluate acute toxicity in Daphnia magna or zebrafish embryos (LC50_{50}) under OECD guidelines .

Q. How can computational modeling predict pharmacokinetic properties?

  • Methodology : Employ SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions. Validate predictions with in vitro Caco-2 cell permeability assays and hepatic microsomal stability tests .

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